1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylic acid
Description
This compound (CAS: 2490375-74-9) is an Fmoc-protected amino acid derivative featuring a dihydroindene backbone with a carboxylic acid group at the 5-position. Its molecular weight is 399.4 g/mol, and it is commonly used in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s orthogonality in protection strategies . The compound is discontinued commercially but remains relevant in specialized research contexts .
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c27-24(28)16-9-11-17-15(13-16)10-12-23(17)26-25(29)30-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-9,11,13,22-23H,10,12,14H2,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASAQZHQCAKEMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylic acid typically involves the protection of the amine group with the Fmoc group. One common method involves the reaction of the corresponding amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether.
Substitution: Piperidine in dimethylformamide for Fmoc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The primary mechanism of action for this compound involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to build the desired peptide chain .
Comparison with Similar Compounds
Positional Isomers
1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-1-carboxylic Acid (CAS: 214139-28-3) differs by the carboxylic acid group’s position (1- vs. 5-position). This positional isomer has a molecular weight of 399.44 g/mol and is available commercially (e.g., Fluorochem) at a price of €251/g . The 1-carboxylic acid variant may exhibit distinct reactivity in peptide coupling due to steric and electronic differences compared to the 5-carboxylic analog.
Stereoisomers
cis-1-(9-H-Fluoren-9-ylmethoxycarbonylamino)-indan-2-carboxylic Acid (CAS: 2307772-75-2) is a stereoisomer with a cis configuration at the indene ring. Its molecular formula (C25H21NO4) and weight (399.4 g/mol) match the target compound, but stereochemistry impacts peptide backbone conformation and biological activity . Such isomers are critical in enantioselective drug design.
Functional Group Variants
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid (CAS: 205526-39-2) replaces the indene carboxylic acid with an acetic acid substituent, altering solubility and coupling efficiency .
- 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS: 180576-05-0) incorporates a piperazine ring, enabling diverse conjugation applications but introducing steric bulk .
Stability and Handling
All Fmoc-protected analogs share sensitivity to base (e.g., piperidine for Fmoc deprotection). However, safety profiles vary:
- Hazards : Related Fmoc compounds (e.g., 2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic Acid) exhibit acute oral toxicity (H302) and skin irritation (H315) .
- Storage : Long-term storage recommendations are similar (dry, cool conditions), but commercial availability impacts accessibility .
Cost and Accessibility
The discontinued status of the 5-carboxylic acid compound limits its use, whereas the 1-carboxylic isomer remains available at premium pricing (€251/g for 1g) .
Biological Activity
1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylic acid (commonly referred to as Fmoc-Aminoindane-1-carboxylic acid) is a compound of significant interest in biochemical research and drug development. This article reviews its biological activity, focusing on its mechanisms of action, pharmacokinetics, and applications in peptide synthesis and drug discovery.
- Molecular Formula : C25H21NO4
- Molecular Weight : 399.4 g/mol
- CAS Number : 214139-28-3
- Melting Point : 180-185 °C
- LogP : 4.97 (indicating lipophilicity)
The compound primarily influences the secretion of anabolic hormones, which are crucial for muscle growth and repair. This is achieved through the following biochemical pathways:
- Hormonal Modulation : The compound enhances the secretion of anabolic hormones such as insulin and growth hormone, which play vital roles in muscle anabolism and recovery.
- Cellular Signaling : By modulating signaling pathways associated with these hormones, the compound can potentially improve metabolic processes related to muscle hypertrophy and repair .
Pharmacokinetics
As an amino acid derivative, Fmoc-Aminoindane-1-carboxylic acid is expected to exhibit good bioavailability. Its lipophilic nature (high LogP value) suggests effective absorption across biological membranes, which is critical for its efficacy in therapeutic applications .
Biological Activity Data
Study on Anabolic Effects
A study indicated that Fmoc-Aminoindane derivatives significantly increased muscle mass in animal models by enhancing anabolic hormone levels. The results demonstrated a marked improvement in muscle recovery post-exercise, attributed to the compound's influence on metabolic pathways linked to hormone secretion.
Apoptosis Induction Research
Research involving related fluorene derivatives showed that modifications at specific positions on the fluorene ring could enhance their potency as apoptosis inducers against various cancer cell lines. For instance, certain analogs exhibited EC50 values as low as 0.15 µM against T47D cells, indicating strong potential for therapeutic applications in oncology .
Applications
- Peptide Synthesis : The compound is extensively used in SPPS for synthesizing peptides necessary for biological testing and drug development.
- Drug Development : Its ability to modulate hormonal activity makes it a candidate for developing treatments aimed at muscle wasting diseases and metabolic disorders.
- Biochemical Research : Useful in studies investigating hormone-receptor interactions and metabolic pathway elucidation.
Q & A
Q. What are the standard synthetic routes for preparing 1-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylic acid?
The primary synthetic route involves coupling 1-aminoindane-1-carboxylic acid derivatives with 9-fluorenylmethyl--succinimidyl carbonate (Fmoc-OSu). This reaction typically proceeds under mild alkaline conditions (e.g., in DMF with DIEA) to protect the amine group with the Fmoc moiety. The reaction efficiency depends on stoichiometric control (1:1.2 molar ratio of amine to Fmoc-OSu) and purification via flash chromatography or precipitation . Alternative methods may use solid-phase peptide synthesis (SPPS) protocols, but solution-phase synthesis is preferred for scalability.
Q. How can purity and structural integrity be validated for this compound?
Analytical methods include:
- HPLC : Reverse-phase C18 column with UV detection (254 nm) to assess purity (>95% by area under the curve) .
- NMR : H and C NMR to confirm the absence of unreacted starting materials (e.g., residual Fmoc-OSu at δ 4.2–4.4 ppm) and verify the indene backbone (δ 7.2–7.8 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected: 395.46 g/mol for CHNO) .
Intermediate-Level Questions
Q. What are common challenges in achieving high enantiomeric purity during synthesis?
Racemization at the indene C1 position is a key concern. To mitigate this:
Q. How does the stability of the Fmoc group impact storage and handling?
The Fmoc group is base-labile and sensitive to primary amines. For long-term storage:
- Store at -20°C under inert gas (argon/nitrogen).
- Avoid solvents containing amines (e.g., DMF with residual dimethylamine) .
- Monitor decomposition via TLC (silica gel, ethyl acetate/hexanes) to detect free amine (R shift from 0.5 to 0.3) .
Advanced Research Questions
Q. How can dynamic kinetic resolution (DKR) be applied to synthesize enantiopure derivatives?
DKR combines enzymatic resolution (e.g., CAL-B lipase) with in situ racemization using a base (e.g., TBD). For example:
- Enzymatic Hydrolysis : CAL-B selectively hydrolyzes the (R)-enantiomer of a methyl ester precursor.
- Racemization : TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) catalyzes keto-enol tautomerism to recycle the (S)-enantiomer.
This method achieves >95% ee in <24 hours, as demonstrated for structurally related indene carboxylates .
Q. What strategies optimize biological activity in DDR1 inhibitor analogs?
Structure-activity relationship (SAR) studies for indene-based DDR1 inhibitors involve:
- Substitution at C5 : Introducing electron-withdrawing groups (e.g., -COOH) enhances kinase binding via H-bonding.
- Backbone Rigidity : The dihydroindene scaffold reduces conformational flexibility, improving selectivity over DDR2.
- In Vivo Testing : Orthotopic pancreatic cancer models show dose-dependent tumor suppression (IC ~14.9 nM) with derivatives like 7f .
Data Contradictions and Resolution
4.1 Discrepancies in reported purity values (e.g., 95% vs. unquantified)
Purity variations arise from:
- Synthetic Batches : Small-scale syntheses (e.g., 100 mg) may yield lower purity due to incomplete purification.
- Analytical Methods : HPLC with UV detection may overestimate purity if impurities lack chromophores. Cross-validate with H NMR integration .
4.2 Conflicting toxicity data in SDS documents
Some SDS sheets report "no data available" for toxicity (e.g., ), while others classify acute oral toxicity (Category 4, H302). Resolve by:
- Assuming precautionary handling (gloves, fume hood) until GHS-compliant testing is performed.
- Referencing structurally related Fmoc-amino acids (e.g., LD >2000 mg/kg in rats) as proxies .
Methodological Recommendations
5.1 Coupling reagents for peptide conjugation
For attaching the indene-carboxylic acid to peptides:
- Use TBTU/HOBt (1:1.1 molar ratio) in DMF for minimal racemization.
- Monitor coupling efficiency via Kaiser test or Fmoc deprotection kinetics .
5.2 Stability under biological assay conditions
Pre-incubate the compound in PBS (pH 7.4) at 37°C for 24 hours. Analyze via HPLC to detect hydrolysis products (e.g., free indene-carboxylic acid). Adjust assay buffers to include protease inhibitors if degradation exceeds 10% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
